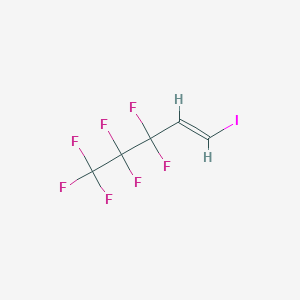

3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene

Description

Significance of Organofluorine Compounds in Chemical Research

Organofluorine compounds are organic molecules where at least one hydrogen atom has been replaced by a fluorine atom. This substitution dramatically alters the compound's physical, chemical, and biological properties. The high electronegativity of fluorine, the second most of all elements, and the strength of the carbon-fluorine bond (one of the strongest in organic chemistry) are key factors behind these changes. acs.orggoogleapis.com

The introduction of fluorine can enhance a molecule's thermal stability, metabolic resistance, and lipophilicity, which is the ability to dissolve in fats, oils, and lipids. acs.org These properties are highly desirable in various applications. For instance, in the pharmaceutical industry, approximately one-fifth of all drugs contain fluorine, including several top-selling medications. acs.org The presence of fluorine can improve a drug's efficacy and its ability to be absorbed by the body. acs.orgpatsnap.com

In agriculture, organofluorine compounds are integral to many pesticides and herbicides, contributing to their stability and effectiveness. acs.org The materials science sector also heavily relies on organofluorine chemistry for the production of fluoropolymers like Teflon, which are known for their chemical inertness and low friction surfaces. acs.org Furthermore, these compounds are used as refrigerants and in various other industrial applications. acs.org The widespread impact of organofluorine compounds underscores their critical role in advancing technology and medicine. patsnap.com

Overview of Fluorinated Alkenes and Iodoalkenes as Synthetic Intermediates

Fluorinated alkenes and iodoalkenes are important building blocks in the synthesis of more complex organofluorine compounds. Their utility stems from the reactive double bond and the carbon-iodine bond, which can participate in a variety of chemical transformations.

Fluorinated alkenes are versatile precursors for creating a range of fluorinated molecules. The double bond can undergo addition reactions, allowing for the introduction of different functional groups. Hypervalent iodine(III) reagents, for example, have been increasingly used in the fluorination of alkenes to create novel fluorinated structures. google.com Various methods for the fluorination of alkenes have been developed, including those that proceed through radical intermediates. nih.gov

Iodoalkenes, particularly those with a fluorine atom attached to the double bond (fluoro-vinyl iodides), are also highly valuable. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a pathway to complex molecular architectures. Silver-catalyzed reactions of alkynes can produce Z-monofluoroalkenes, which are important motifs in organofluorine chemistry. nih.gov The development of efficient methods for synthesizing these intermediates, such as the radical addition of perfluoroalkyl iodides to alkynes, is an active area of research. acs.org

Specific Focus on 3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene Research Landscape

This compound is a specific perfluoroalkyl iodoalkene with the chemical formula C₅H₂F₇I. While detailed research specifically on this compound is not extensively documented in publicly available literature, its structure suggests it serves as a valuable intermediate in organofluorine synthesis.

Synthesis and Properties

The synthesis of this compound would likely follow established methods for creating perfluoroalkyl vinyl iodides. One common approach is the telomerization of tetrafluoroethylene (B6358150) (TFE) with a perfluoroalkyl iodide. googleapis.compatsnap.com In this case, the reaction would likely involve the addition of a heptafluoropropyl iodide to acetylene (B1199291). Another potential route is the radical addition of a perfluoroalkyl iodide to a terminal alkyne, a method known for its high regio- and stereoselectivity. acs.org

The physical and chemical properties of this compound can be inferred from its structure. The presence of the heptafluoropropyl group would confer high lipophilicity and thermal stability. The vinyl iodide moiety provides a reactive site for further chemical modifications.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₂F₇I |

| CAS Number | 376-97-6 |

Research Applications

As a synthetic intermediate, this compound is a building block for introducing the heptafluoropentenyl group into other molecules. The carbon-iodine bond can be readily cleaved and replaced in palladium-mediated cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. acs.org This makes it a useful reagent for creating more complex fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

The research landscape for this specific compound appears to be situated within the broader context of developing novel fluorinated materials and molecules. While dedicated studies on this compound are not prominent, its utility as a synthetic tool is evident from the general reactivity of perfluoroalkyl iodoalkenes. Further research into its specific reactions and applications could unveil new possibilities in the ever-expanding field of organofluorine chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoro-1-iodopent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F7I/c6-3(7,1-2-13)4(8,9)5(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZCKSUNMWRVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346051 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-97-6 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 3,3,4,4,5,5,5 Heptafluoro 1 Iodo 1 Pentene

Radical Chemistry of Perfluoroalkyl Iodides

Perfluoroalkyl iodides (Rf-I) are versatile precursors for generating highly reactive perfluoroalkyl radicals (Rf•). These radicals are key intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of Rf-I compounds is largely dictated by the nature of the C-I bond, which is significantly weaker than its non-fluorinated hydrocarbon counterparts and is susceptible to cleavage under various conditions.

Single Electron Transfer (SET) Mechanisms in Perfluoroalkylation Reactions

A primary method for generating perfluoroalkyl radicals from perfluoroalkyl iodides is through a single-electron transfer (SET) mechanism. numberanalytics.comiupac.org This process involves the transfer of a single electron from a donor species to the perfluoroalkyl iodide, leading to the formation of a radical anion that subsequently fragments to produce a perfluoroalkyl radical and an iodide ion. numberanalytics.com

The SET process can be initiated by various means, including:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating SET. conicet.gov.ar Catalysts, often based on iridium or ruthenium, can absorb light and transfer an electron to the perfluoroalkyl iodide. nih.gov

Electron Donor-Acceptor (EDA) Complexes: Perfluoroalkyl iodides can form photoactive EDA complexes with electron donors such as amines, phosphines, or even solvents like THF. nih.govnih.govacs.orgnih.gov Upon irradiation with visible or UV light, an intramolecular SET occurs within the complex, leading to the generation of the perfluoroalkyl radical. nih.govacs.org Mechanistic studies suggest that halogen-bond interactions between the iodide and the donor promote this photochemical reactivity. nih.govacs.org

Chemical Reductants: Transition metals like copper or zinc can act as single electron donors to generate perfluoroalkyl radicals from their corresponding iodides. conicet.gov.arnih.gov Organic reductants have also been employed for the clean generation of these radicals. nih.gov

The general mechanism for SET-induced radical formation is depicted as follows: D + Rf-I → [D---I-Rf] → [D•+ I-Rf•-] → D•+ + I- + Rf• (Where D is the electron donor)

This approach is highly efficient and allows for perfluoroalkylation reactions to proceed under mild conditions, often at ambient temperature. nih.gov

Role of Perfluoroalkyl Radicals in Addition to Unsaturated C-C Bonds

Once generated, electrophilic perfluoroalkyl radicals readily participate in addition reactions with unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. conicet.gov.arnih.govnih.gov This addition is a key step in the synthesis of a wide array of fluorinated organic molecules. nih.govresearchgate.net

The process typically follows a radical chain mechanism:

Initiation: Generation of the perfluoroalkyl radical (Rf•) from Rf-I via SET or other methods.

Propagation:

The Rf• radical adds to an alkene or alkyne, forming a new carbon-centered radical intermediate. nih.govresearchgate.net

This new radical then abstracts an iodine atom from another molecule of Rf-I, yielding the final addition product and regenerating the Rf• radical, which continues the chain. nih.gov

This atom transfer radical addition (ATRA) is a highly efficient process. rsc.org The reaction of perfluoroalkyl iodides with alkenes and alkynes can lead to iodo-perfluoroalkylation products, which are valuable synthetic intermediates for further functionalization. nih.govacs.org While the subject compound, 3,3,4,4,5,5,5-heptafluoro-1-iodo-1-pentene, is itself a fluorinated alkene, the principles of radical addition apply when it acts as a precursor to a radical that could then add to other unsaturated molecules.

C-I Bond Activation and its Influence on Reactivity Profiles

The carbon-iodine bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy significantly lower than C-Br, C-Cl, or C-F bonds. wikipedia.org This inherent weakness is a key factor in the reactivity of iodo-compounds. In this compound, the C(sp²)–I bond is the primary site for radical generation. The transition state for C-I bond cleavage is considered to be fairly homolytic, meaning it occurs early in the reaction coordinate and resembles the initial state of the iodide. cmu.edu

Homolytic Cleavage Induced by External Stimuli and Chemical Bases

Homolytic cleavage, or homolysis, of the C-I bond results in the formation of two radical species, each taking one of the bonding electrons. chemistrysteps.comlibretexts.org This process can be initiated by external stimuli or chemical reagents.

External Stimuli (Photolysis): The C-I bond in perfluoroalkyl iodides can be cleaved by irradiation with light, particularly UV light. nih.govacs.org The energy from the photons is sufficient to overcome the bond dissociation energy. Recent studies have shown that even low-intensity UV irradiation from sources like compact fluorescent lamps (CFLs) or sunlight can be effective, especially when the perfluoroalkyl iodide forms a halogen bond with a Lewis base. nih.govacs.orgacs.org Water has also been shown to facilitate the photolysis of perfluoroalkyl iodides through halogen bonding. rsc.org

Chemical Bases: Simple chemical bases like potassium hydroxide (B78521) (KOH) or sodium tert-butoxide (tBuONa) can activate perfluoroalkyl iodides. nih.gov Mechanistic studies suggest that the base forms a halogen bond complex with the iodide. nih.govresearchgate.net This interaction weakens the C-I bond, promoting its homolytic cleavage even under mild conditions without the need for light or metal catalysts. nih.govresearchgate.net The formation of these EDA or halogen-bond complexes is a crucial activation step. nih.govresearchgate.net For instance, phosphines can form adducts with perfluoroalkyl iodides that, upon absorption of visible light, undergo homolytic C-I cleavage. nih.govnih.gov

| Method | Description | Typical Conditions | Reference |

|---|---|---|---|

| Photolysis (UV) | Direct cleavage of the C-I bond using high-energy ultraviolet light. | UV lamp (e.g., 254 nm or 365 nm). | acs.org |

| Photocatalysis | Single Electron Transfer (SET) from an excited photocatalyst (e.g., Ir or Ru complexes) to the Rf-I. | Visible light, photocatalyst. | nih.gov |

| EDA Complex Formation | Formation of a photoactive Electron Donor-Acceptor complex with a Lewis base (e.g., amines, phosphines). | Visible/UV light, Lewis base (e.g., TEEDA, tBu3P). | nih.govnih.govnih.gov |

| Base-Induced Cleavage | Activation via halogen bond formation with a chemical base, promoting homolysis. | Bases like KOH or tBuONa at ambient temperature. | nih.govresearchgate.net |

Electrophilic and Nucleophilic Reaction Pathways

Beyond its role in radical chemistry, the fluorinated alkene moiety of this compound is susceptible to both electrophilic and nucleophilic reactions. The strong electron-withdrawing nature of the heptafluoropentyl group polarizes the double bond, making it electron-deficient and thus a target for nucleophiles.

Nucleophilic Attack on Fluorinated Alkene Moieties

Fluorinated alkenes generally exhibit reactivity that is complementary to their hydrocarbon analogs. Due to the polarization induced by the fluorine atoms, they are highly susceptible to nucleophilic attack. researchgate.net This reaction often reveals unique chemical pathways not observed in non-fluorinated systems. researchgate.net

The reaction can proceed through several mechanisms, including nucleophilic vinylic substitution. In the case of this compound, a nucleophile (Nu⁻) would preferentially attack one of the carbons of the double bond. The attack on the carbon bearing the iodine atom could lead to a substitution of the iodide, a common reaction for vinyl iodides. wikipedia.org Alternatively, attack at the adjacent carbon could occur, followed by subsequent rearrangement or elimination steps.

A variety of nucleophiles, including those centered on nitrogen, oxygen, and carbon, can react with fluorinated alkenes. researchgate.netproquest.com The specific products formed are often dependent on the structure of the alkene and the nature of the attacking nucleophile. proquest.com For instance, reactions with amines or phenols can lead to substitution products. proquest.com The presence of the bulky and highly electron-withdrawing heptafluoropentyl group in this compound would significantly influence the regioselectivity and rate of nucleophilic attack.

Comparative Analysis of Ionic versus Free Radical Halogen Addition to Perfluoroalkenes

The addition of halogens to alkenes can proceed through either an ionic (electrophilic) or a free radical mechanism, with the outcome often depending on the reaction conditions and the structure of the alkene. For perfluoroalkenes, such as a derivative of 3,3,4,4,5,5,5-heptafluoro-1-pentene, the strong electron-withdrawing nature of the perfluoroalkyl groups deactivates the double bond towards electrophilic attack.

Ionic Addition: In contrast to their non-fluorinated hydrocarbon counterparts, perfluoroalkenes are generally resistant to electrophilic addition. The electron-deficient π-system struggles to polarize an incoming halogen molecule and form a bridged halonium ion intermediate, which is a key step in the ionic pathway. acs.orgwikipedia.org For an ionic reaction to occur with a perfluoroalkene, a highly reactive electrophile or catalytic activation is often necessary. For instance, the reaction of perfluoroheptene-1 (B1583415) with chlorine requires a mercury catalyst to proceed via an ionic pathway, while bromine does not react under similar conditions. acs.org The addition of interhalogen compounds like iodine monochloride (ICl) can also proceed ionically, with the more electropositive iodine atom acting as the electrophile. However, the regioselectivity of such additions to unsymmetrical perfluoroalkenes can be complex.

Free Radical Addition: Free radical addition is often a more favorable pathway for perfluoroalkenes. acs.org This mechanism is typically initiated by heat or UV light, which causes the homolytic cleavage of the halogen molecule into highly reactive halogen atoms. wikipedia.org These radicals can then attack the double bond. The stability of the resulting carbon-centered radical intermediate dictates the regioselectivity of the addition. For a terminal alkene like a derivative of 3,3,4,4,5,5,5-heptafluoro-1-pentene, the halogen radical would preferentially add to the terminal carbon (C-1), leading to the formation of a more stable secondary radical at C-2, which is stabilized by the adjacent perfluoroalkyl group.

The table below summarizes the expected differences in halogen addition to a model perfluoroalkene under ionic and free radical conditions, based on general findings for this class of compounds. acs.org

| Feature | Ionic Halogen Addition | Free Radical Halogen Addition |

| Initiation | Electrophilic attack, often requires catalyst (e.g., Hg²⁺) or a polarized reagent (e.g., ICl). | Homolytic cleavage of halogen by UV light or heat. |

| Reactivity | Generally slow or non-reactive for perfluoroalkenes due to electron-deficient double bond. acs.org | Generally proceeds in good yield for perfluoroalkenes. acs.org |

| Intermediate | Bridged halonium ion or β-halocarbocation. | Carbon-centered radical. |

| Regioselectivity | Can be complex, influenced by the stability of the carbocationic intermediate. | Generally follows radical stability rules (addition to the least substituted carbon). wikipedia.org |

| Stereochemistry | Typically anti-addition. wikipedia.org | Can result in a mixture of syn- and anti-addition products. |

This table presents generalized outcomes for perfluoroalkenes based on available literature.

Stereochemical Considerations and Control in Iodoalkene Transformations

Vinyl iodides, including perfluorinated derivatives like this compound, are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the stereochemistry of the double bond is often retained. wikipedia.org Therefore, the stereoselective synthesis of a specific (E)- or (Z)-isomer of the iodoalkene is of significant importance.

The stereochemical outcome of reactions involving iodoalkenes is a critical aspect. For instance, in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, the configuration of the vinyl iodide is typically retained in the product. acs.orgwikipedia.org This makes the initial stereocontrolled synthesis of the iodoalkene paramount for accessing stereodefined products.

Several methods have been developed for the stereoselective synthesis of vinyl iodides, which could be applicable to the synthesis of specific isomers of this compound. These methods often involve the hydroiodination or carboiodination of alkynes. The choice of reagents and reaction conditions can direct the synthesis towards either the (E)- or (Z)-isomer.

The table below outlines some general strategies for the stereoselective synthesis of vinyl iodides.

| Method | Description | Typical Stereochemical Outcome |

| Hydrozirconation-Iodination | Reaction of a terminal alkyne with Schwartz's reagent followed by quenching with iodine. | (E)-vinyl iodide |

| Hydrometalation-Iodination | Use of other metals like aluminum or boron for hydroboration/hydroalumination followed by iodinolysis. | Can yield (E) or (Z) isomers depending on the specific reagents and conditions. |

| Radical Addition of HI | Addition of hydrogen iodide to an alkyne under radical conditions. | Often results in a mixture of isomers, but can be selective under specific conditions. |

| Electrophilic Iodination of Vinylsilanes | Iododesilylation of a vinylsilane with a defined stereochemistry. | Retention of stereochemistry from the vinylsilane precursor. |

This table summarizes general synthetic methods for vinyl iodides.

Control over the stereochemistry of this compound would be crucial for its application in synthesizing complex fluorinated molecules. The retention of its (E)- or (Z)-configuration during subsequent transformations, such as palladium-catalyzed cross-coupling reactions, would allow for the precise construction of target molecules with specific three-dimensional arrangements. organic-chemistry.org

Cross Coupling Reactions of 3,3,4,4,5,5,5 Heptafluoro 1 Iodo 1 Pentene and Fluorinated Iodoalkenes

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are preeminent in their ability to facilitate a wide range of cross-coupling reactions with high efficiency and functional group tolerance. The unique electronic properties of fluorinated substrates like 3,3,4,4,5,5,5-heptafluoro-1-iodo-1-pentene often necessitate tailored catalytic systems to achieve optimal reactivity and selectivity.

Suzuki-Miyaura Coupling for Stereoselective Formation of Fluorinated Olefins

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron reagent and an organic halide, is a powerful tool for the synthesis of substituted olefins. In the context of fluorinated iodoalkenes, this reaction allows for the stereoselective introduction of aryl, heteroaryl, or vinyl substituents. The reaction of this compound with various boronic acids, catalyzed by a palladium complex, is anticipated to proceed with retention of the double bond geometry, affording the corresponding heptafluoropentenyl-substituted products. The choice of palladium precursor, ligand, and base is critical in achieving high yields and preventing side reactions such as protodeiodination or homocoupling.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Fluorinated Iodoalkenes (Illustrative data based on general reactivity of similar substrates, as specific data for this compound is not widely available in published literature.)

| Entry | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | CsF | Dioxane | Data not available |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Data not available |

Note: The conditions and yields are hypothetical and serve to illustrate a typical experimental setup.

Heck Coupling Strategies with Fluorinated Alkene Substrates

The Heck reaction provides a method for the arylation or vinylation of alkenes. When employing a fluorinated iodoalkene such as this compound as the organic halide component, the reaction with various alkenes can lead to the formation of more complex fluorinated dienes and styrenes. The regioselectivity of the Heck coupling is a key consideration, and with terminal iodoalkenes, the substitution typically occurs at the unsubstituted vinylic position of the coupling partner. The presence of the electron-withdrawing heptafluoropentyl group can influence the reactivity of the carbon-iodine bond and the stability of the palladium intermediates.

Negishi Coupling Methodologies for Organozinc Reagents and Iodoalkenes

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This methodology is known for its high functional group tolerance and the ability to form carbon-carbon bonds between sp, sp², and sp³-hybridized carbon atoms. The coupling of this compound with organozinc reagents, prepared from the corresponding organolithium or Grignard reagents, would offer a direct route to a diverse range of fluorinated hydrocarbons. The reactivity of the organozinc species and the choice of the palladium catalyst system are crucial for the success of this transformation.

Stille Coupling and Tin-Mediated Transformations

The Stille coupling utilizes organostannanes as the nucleophilic partner in a palladium-catalyzed reaction with organic electrophiles. A significant advantage of this method is the stability of organotin reagents to a wide range of reaction conditions. The reaction of this compound with various organostannanes would provide access to a variety of cross-coupled products. A primary drawback of the Stille coupling is the toxicity of the tin byproducts, which necessitates careful purification procedures.

Copper-Mediated Coupling Reactions of Perfluorinated Cyclo-Olefins and Related Structures

While palladium catalysis is dominant, copper-mediated reactions offer a valuable alternative for the formation of carbon-carbon and carbon-heteroatom bonds, particularly with highly fluorinated substrates. Copper catalysts can promote coupling reactions under milder conditions and often exhibit complementary reactivity to palladium systems. For perfluorinated iodoalkenes, copper-mediated Ullmann-type couplings or Sonogashira-type reactions with terminal alkynes could be envisioned. These reactions would expand the synthetic utility of this compound to include the introduction of aryl, alkynyl, and other functional groups.

Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond palladium and copper, other transition metals such as nickel, rhodium, and iron have emerged as powerful catalysts for cross-coupling reactions. These metals can offer unique reactivity profiles and may be more cost-effective alternatives. For instance, nickel catalysts are often effective in coupling reactions involving less reactive organic halides. The exploration of these alternative catalytic systems for the functionalization of this compound could unlock novel synthetic pathways and provide access to new classes of fluorinated compounds. Furthermore, transition metal-catalyzed reactions are pivotal in the formation of carbon-heteroatom bonds, enabling the introduction of nitrogen, oxygen, and sulfur-containing functionalities.

Polymerization Chemistry Involving 3,3,4,4,5,5,5 Heptafluoro 1 Iodo 1 Pentene and Fluorinated Vinyl Monomers

Radical Polymerization of Fluorinated Alkenes and Iodoalkenes

Radical polymerization is a fundamental method for synthesizing a wide array of polymers and is particularly suited for vinyl monomers. uliege.be The process is a chain reaction typically consisting of three main stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photochemical reaction. libretexts.org For fluorinated alkenes, initiators like peroxides or azo compounds are commonly used. libretexts.org These initiators produce radicals that then add to the carbon-carbon double bond of a monomer molecule, creating a new, monomer-based radical. libretexts.org

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical site at the new chain end. libretexts.org This step repeats, rapidly increasing the molecular weight of the polymer. libretexts.org

Termination: The growth of a polymer chain ceases when two radicals react with each other through combination or disproportionation, or when they react with a radical inhibitor. libretexts.org

The presence of a carbon-iodine (C-I) bond, as in 3,3,4,4,5,5,5-heptafluoro-1-iodo-1-pentene, introduces the possibility of controlled radical polymerization through a process known as Iodine Transfer Polymerization (ITP). researchgate.net In ITP, the C-I bond is relatively weak and can undergo reversible homolytic cleavage. This allows the iodine atom to act as a reversible chain-transfer agent, moving between growing polymer chains. researchgate.net This "living" or "controlled" characteristic of ITP enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. researchgate.netresearchgate.net The process relies on the reversible transfer of the iodine atom from a dormant polymer chain (P-I) to a propagating radical (P•), creating a new dormant chain and a new propagating radical. researchgate.net

Telomerization Reactions with Perfluoroalkyl Iodides

Telomerization is a specialized polymerization reaction that produces low-molecular-weight polymers, or oligomers, known as telomers. psu.edu The reaction involves a polymerizable monomer, referred to as a "taxogen," and a chain-transfer agent, called a "telogen," which controls the chain length. psu.edugoogle.com Perfluoroalkyl iodides (RFI) are highly effective telogens in radical telomerization reactions with fluorinated alkenes. psu.edu

In a typical reaction, a radical initiator starts the polymerization of the taxogen. The growing oligomer chain radical then abstracts the iodine atom from the perfluoroalkyl iodide telogen. This terminates the growth of that specific telomer chain and generates a new perfluoroalkyl radical (RF•) from the telogen. psu.edu This new radical can then initiate the growth of a new chain by reacting with the monomer. The ratio of telogen to taxogen is a critical parameter for controlling the average molecular weight of the resulting telomers. psu.edu

The telomerization of fluorinated alkenes like 3,3,3-trifluoropropene (B1201522) with perfluoroalkyl iodides such as heptafluoro-2-iodopropane or tridecafluoro-6-iodohexane yields monoadducts and diadducts, with their relative proportions depending on the initial molar ratio of reactants and the reaction temperature. psu.edu For instance, increasing the temperature can lead to a higher yield of these telomers. psu.edu

| Telogen (RFI) | Initiation Method | Temperature (°C) | Initial Molar Ratio [RFI]0/[TFP]0 | Primary Products |

|---|---|---|---|---|

| i-C3F7I | Thermal | Up to 180 | Up to 1.5 | Monoadduct (~50-60%), Diadduct (~25-30%) |

| n-C6F13I | Di-tert-butyl peroxide | Up to 150 | Up to 1.5 | Monoadduct and Diadduct |

| i-C3F7I | Photochemical (UV) | Not Specified | Not Specified | Monoadduct and Diadduct |

| n-C6F13I | Thermal | Up to 180 | Not Specified | Monoadduct and Diadduct |

This table summarizes findings from the telomerization of an analogous fluorinated alkene, illustrating how conditions influence product distribution. psu.edu

Design and Synthesis of Fluorinated Polymers from Heptafluoropentene-Derived Monomers

Monomers derived from this compound are valuable for designing and synthesizing a wide range of fluorinated polymers with tailored properties. pageplace.de A common strategy is the copolymerization of these monomers with other fluorinated vinyl monomers. 20.210.105 Copolymerization allows for the modification of polymer properties by incorporating different monomer units into the same polymer chain, which can disrupt crystallinity and enhance properties like flexibility and solubility. 20.210.105

For example, copolymerizing a heptafluoropentene-derived monomer with monomers such as vinylidene fluoride (B91410) (VDF), hexafluoropropylene (HFP), or tetrafluoroethylene (B6358150) (TFE) can produce fluoroplastics or fluoroelastomers. nih.gov The properties of the resulting copolymer are highly dependent on the nature of the comonomers and their relative incorporation into the polymer backbone.

The synthesis of these polymers often utilizes radical polymerization techniques. 20.210.105 The presence of the heptafluoropentyl group in the polymer chain imparts desirable characteristics such as:

Low Surface Energy: Leading to hydrophobic and oleophobic surfaces. rsc.org

High Thermal Stability: Due to the strength of the carbon-fluorine bond. core.ac.uk

Chemical Inertness: Resistance to harsh chemical environments. core.ac.uk

The design of these polymers can be directed toward specific applications, from coatings and sealants to advanced materials for electronics and biomedical devices. pageplace.de By carefully selecting comonomers and controlling the polymerization conditions, researchers can fine-tune the final properties of the material. rsc.org

| Comonomer 1 | Comonomer 2 | Polymer Type | Key Properties |

|---|---|---|---|

| Vinylidene Fluoride (VDF) | 1,1,3,3,3-Pentafluoropropene (PFP) | Thermoplastic or Elastomer | Moldable, vulcanizable, good thermal stability. nih.gov |

| Ethylene (E) | Vinyl Fluoride (VF) | Linear Copolymer | Incorporates fluorine into a polyethylene (B3416737) backbone. mdpi.com |

| Chlorotrifluoroethylene (CTFE) | Butyl Vinyl Ether (BVE) | Alternating Copolymer | Can be used to create block copolymers for functional materials. researchgate.net |

| Ethylene (E) | Fluorinated Norbornene | Partially Fluorinated Polyolefin | High thermal stability, tunable mechanical and surface properties. rsc.org |

This table provides examples of how different fluorinated monomers are copolymerized to achieve specific polymer types and properties.

Computational and Theoretical Investigations of 3,3,4,4,5,5,5 Heptafluoro 1 Iodo 1 Pentene

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For reactions involving perfluoroalkyl iodides, a class of compounds that includes 3,3,4,4,5,5,5-heptafluoro-1-iodo-1-pentene, DFT calculations have been instrumental in supporting proposed pathways, particularly those initiated by light.

Studies on similar perfluoroalkyl iodides have shown that they can form halogen-bonded complexes with Lewis bases such as enamines, tertiary amines, or hydrazone anions. nih.gov DFT calculations support the formation of these complexes as key intermediates. nih.gov For example, in a reaction with a Lewis base, the iodine atom of the fluoroalkenyl iodide acts as a halogen bond donor. The photoexcitation of this complex can lead to the homolytic cleavage of the carbon-iodine bond, generating a perfluoroalkyl radical. nih.gov

Theoretical calculations can map the potential energy surface of such reactions, identifying transition states and intermediates. This allows for the determination of activation energies, providing insight into the reaction kinetics. For the radical addition of this compound to an alkene, DFT could be used to model the following steps:

Formation of the initial halogen-bonded complex.

Energy required for the photochemical cleavage of the C-I bond.

The transition state for the addition of the resulting heptafluoropentenyl radical to a substrate.

Subsequent reaction steps of the newly formed radical intermediate.

These computational findings are often correlated with experimental observations, such as those from 19F-NMR titration experiments, which can detect the formation of the halogen-bond complexes in solution. nih.gov

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of this compound dictates its reactivity. The presence of seven electron-withdrawing fluorine atoms significantly influences the electron distribution within the molecule. This makes the iodine atom highly electrophilic and an excellent halogen bond donor. nih.gov

Computational methods are used to analyze this electronic structure in detail. Key properties that can be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For perfluoroalkyl iodides, these maps consistently show a region of positive electrostatic potential on the iodine atom along the axis of the C-I bond. ijres.org This positive region, known as a "σ-hole," is responsible for the strong halogen bonding interactions. ijres.orgbeilstein-journals.org

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The LUMO of this compound is expected to be centered on the C-I bond, specifically the σ* antibonding orbital. A low-lying LUMO indicates that the molecule is a good electron acceptor, facilitating reactions that involve the cleavage of the C-I bond upon electron transfer.

The table below summarizes typical calculated electronic properties for a representative perfluoroalkyl iodide.

| Computational Parameter | Description | Predicted Value/Observation |

| σ-hole Electrostatic Potential | The maximum positive potential on the iodine atom along the C-I bond axis. | Strongly positive, indicating high electrophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Low, indicating susceptibility to nucleophilic attack or electron transfer. |

| C-I Bond Dissociation Energy | The energy required to break the carbon-iodine bond homolytically. | Lowered by the presence of electron-withdrawing fluoroalkyl groups. |

| Mulliken Charge on Iodine | The partial charge calculated for the iodine atom. | Positive, confirming its electrophilic character. |

These analyses confirm the compound's role as a potent radical precursor and an effective reactant in reactions driven by halogen bonding.

Characterization of Halogen Bonding Interactions and Their Synthetic Utility

Halogen bonding is a non-covalent interaction where an electrophilic halogen atom (the donor) interacts with a Lewis base (the acceptor). beilstein-journals.org As established by electronic structure analysis, the iodine atom in this compound is a strong halogen bond donor. Computational studies are essential for characterizing these interactions. researchgate.net

DFT and ab initio methods can accurately calculate the geometry and energetics of halogen-bonded complexes. Key parameters derived from these calculations include:

Interaction Energy (ΔE): This quantifies the strength of the halogen bond.

I···X Distance: The distance between the iodine atom and the Lewis basic atom (e.g., O, N). This is typically shorter than the sum of their van der Waals radii.

C-I···X Angle: The angle of the halogen bond, which is generally close to 180°, indicating the interaction occurs through the σ-hole. ijres.org

The synthetic utility of these interactions is significant. By forming a complex between the perfluoroalkyl iodide and a reactant, the subsequent reaction can be facilitated, often under mild conditions such as visible light irradiation. nih.gov Computational studies have supported the role of halogen bonding in activating the C-I bond for radical generation in various transformations, including perfluoroalkylation and C-H amination reactions. nih.gov

The following table presents hypothetical data for the interaction of this compound with a generic Lewis base (LB), as would be determined by computational modeling.

| Parameter | Value | Interpretation |

| Interaction Energy (ΔE) | -5 to -15 kcal/mol | A strong, stabilizing non-covalent interaction. |

| I···LB Distance | ~2.8 - 3.2 Å | Significantly shorter than the sum of van der Waals radii, indicating a strong bond. |

| C-I···LB Angle | ~175° | Highly linear, confirming the interaction is directed through the σ-hole. |

Computational Modeling for Stereoselectivity and Regioselectivity Control

While specific computational studies on the stereoselectivity and regioselectivity of reactions involving this compound are not widely reported, the principles of computational modeling in this area are well-established. rsc.org Such models are invaluable for designing new catalysts and predicting reaction outcomes. rsc.org

For a reaction where the heptafluoropentenyl group is added to a prochiral substrate, computational methods can be used to predict which stereoisomer will be favored. This involves:

Modeling Transition States: Calculating the energies of the transition states leading to the different possible stereoisomers. According to transition state theory, the product distribution is determined by the difference in the free energies of these competing transition states.

Analyzing Non-Covalent Interactions: In catalyst-controlled reactions, DFT can model the interactions between the substrate, the reagent (this compound), and the chiral catalyst. Steric and electronic interactions within the catalyst's chiral pocket determine which face of the substrate is more accessible, thus controlling the stereochemical outcome.

Similarly, for reactions with substrates that have multiple reactive sites, computational modeling can predict the regioselectivity. By comparing the activation energies for the addition of the heptafluoropentenyl radical to each site, the most likely point of attack can be identified. This is often governed by the stability of the resulting radical intermediate, which can also be calculated. Advances in computational power and theory have made these predictions increasingly reliable and a valuable tool in synthetic chemistry. rsc.org

Advanced Applications and Future Research Directions

Utilization as a Building Block in Complex Molecule Synthesis

The synthetic utility of 3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene is primarily anchored in the reactivity of its vinyl iodide group. This functional group is a well-established participant in a multitude of transition-metal-catalyzed cross-coupling reactions, providing a reliable handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the bulky, electron-withdrawing heptafluoropentyl group can significantly influence reaction kinetics and selectivity, offering pathways to unique chemical structures that are otherwise difficult to access.

Key coupling reactions where this building block is expected to excel include Suzuki, Stille, Heck, and Sonogashira couplings. These methodologies allow for the direct attachment of the heptafluoropentenyl moiety to a wide array of organic fragments, including aryl, heteroaryl, alkyl, and alkynyl groups. The products of these reactions are valuable intermediates in the synthesis of complex target molecules across various sectors of the chemical industry.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base | Aryl-substituted Heptafluoropentene |

| Stille Coupling | Organostannane Reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Alkenyl- or Aryl-substituted Heptafluoropentene |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Heptafluoropentenyl-substituted Diene |

| Sonogashira Coupling | Terminal Alkyne (e.g., Ph-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | Heptafluoropentenyl-substituted Enyne |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd Catalyst, Ligand, Base | Heptafluoropentenyl Enamine |

In medicinal chemistry, the strategic replacement of hydrogen atoms or functional groups with fluorine or fluorinated moieties—a practice known as bioisosterism—is a powerful tool for optimizing drug properties. selvita.com Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. nih.govresearchgate.net

The 3,3,4,4,5,5,5-heptafluoropentyl-1-enyl group, accessible from the parent iodo-pentene, serves as a sophisticated bioisostere for alkyl or aryl substituents. Its incorporation can introduce metabolic blocks at otherwise vulnerable positions, prolonging the half-life of a drug candidate. Furthermore, the highly lipophilic nature of the perfluoroalkyl chain can enhance partitioning into lipid bilayers, potentially improving membrane permeability and cellular uptake. researchgate.net Researchers are exploring such fluorinated groups to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds, thereby expanding the accessible chemical space for drug discovery. rsc.org

| Property | Hydrogen (H) | Methyl Group (-CH₃) | Heptafluoropentenyl Group (-CH=CH-C₅F₇H₂) |

|---|---|---|---|

| Steric Bulk | Minimal | Small | Significant |

| Lipophilicity (logP contribution) | Low | Moderate | Very High |

| Metabolic Stability | Variable (context-dependent) | Susceptible to oxidation | High (C-F bonds are resistant to cleavage) |

| Electronic Effect | Neutral | Weakly electron-donating | Strongly electron-withdrawing |

Material Science Implications and Novel Fluoropolymer Development

The presence of a polymerizable double bond makes this compound an attractive monomer for the synthesis of advanced fluoropolymers. core.ac.uk Polymers derived from this monomer would be expected to exhibit the hallmark properties of fluorinated materials, including exceptional thermal stability, high chemical resistance, low surface energy, and unique optical properties.

The carbon-iodine bond offers an additional advantage, enabling controlled polymerization techniques such as Iodine Transfer Polymerization (ITP). This method allows for greater control over polymer molecular weight, dispersity, and architecture compared to conventional free-radical polymerization. The resulting polymers could find applications as high-performance coatings, low-refractive-index materials for optical devices, hydrophobic and oleophobic surfaces, and specialized membranes. Research in this area would focus on homopolymerization and copolymerization with other monomers to tailor the final material properties for specific technological needs.

Integration of Green Chemistry Principles in Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on sustainability, guided by the twelve principles of green chemistry. researchgate.net The synthesis and application of this compound can be significantly improved by integrating these principles.

For instance, developing catalytic routes to the molecule that maximize atom economy and minimize waste is a key research goal. semanticscholar.org Similarly, the use of this building block in catalytic cross-coupling reactions aligns with the principle of catalysis, which is preferable to the use of stoichiometric reagents. edu.krd Further research is directed towards employing greener reaction media, such as water or supercritical fluids, and exploring solvent-free reaction conditions, potentially using mechanochemistry or flow chemistry to reduce environmental impact and enhance process safety. dokumen.pubresearchgate.net

| Green Chemistry Principle | Application in Synthesis/Use of Heptafluoro-1-iodo-1-pentene |

|---|---|

| 1. Prevention | Designing synthetic routes with higher yields and fewer byproducts. |

| 2. Atom Economy | Utilizing addition reactions (e.g., alkyne hydroiodination) for synthesis to incorporate all reactant atoms into the product. |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives or developing solvent-free reaction protocols. |

| 6. Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, possibly through photocatalysis. |

| 9. Catalysis | Using catalytic amounts of reagents for both the synthesis of the compound and its subsequent cross-coupling reactions. edu.krd |

Exploration of Emerging Reaction Modalities and Catalytic Systems

The unique electronic and steric properties of this compound make it an ideal candidate for investigation with emerging synthetic methodologies. The relatively weak C-I bond is susceptible to homolytic cleavage, opening the door to radical-based transformations initiated by light (photoredox catalysis) or electricity (electrosynthesis). These methods often proceed under mild conditions and can provide access to novel reaction pathways that are complementary to traditional two-electron processes.

Furthermore, the development of novel catalytic systems, including those based on earth-abundant metals, dual-catalyst platforms, and organocatalysts, presents exciting opportunities. nih.govabcr.com For example, combining a transition metal catalyst with a photocatalyst could enable new types of cross-coupling reactions that are not feasible with either catalyst alone. The use of hypervalent iodine reagents, known for their unique oxidative capabilities, could also lead to new methods for synthesizing or functionalizing this and related fluoroalkenes. nih.govfrontiersin.org Such explorations at the forefront of synthetic chemistry are crucial for unlocking the full potential of this valuable fluorinated building block.

Q & A

Q. What are the established synthetic routes for 3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene, and how can reaction conditions be optimized?

The compound can be synthesized via halogenation or dehydrohalogenation of fluorinated precursors. For example, perfluoroethyl iodide (CF₃CF₂I) reacts with trifluoropropene at ~200°C under autogenous pressure to form intermediates like 4-iodo-1,1,1,2,2,5,5,5-octafluoropentane, which can undergo dehydrofluorination using KOH with phase-transfer catalysts (e.g., 60°C) . Optimizing reaction temperature, catalyst loading, and solvent polarity (e.g., isopropanol) improves yield. Monitoring via ¹⁹F NMR and GC-MS ensures intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- ¹⁹F NMR : To confirm fluorine substituents and branching.

- GC-MS : For molecular weight verification and impurity detection.

- FT-IR : To identify C-I and C=C stretching vibrations.

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives (e.g., iodinated intermediates) . Surface tension measurements (for surfactant derivatives) using a tensiometer can assess surface activity .

Advanced Research Questions

Q. How does the compound react with atmospheric hydroxyl radicals, and what computational methods predict its degradation kinetics?

The OH-addition pathway dominates over H-abstraction in atmospheric degradation. At 298 K, the rate coefficient is 1.66 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, calculated using CCSD(T)/cc-pVTZ//M06-2X/6-311++G(d,p) theory. Experimental validation involves pulsed laser photolysis coupled with resonance fluorescence. Lifetime (7 days) and global warming potential (GWP) are derived from these kinetics, with photodissociation products analyzed via TD-DFT .

Q. What factors influence its copolymerization kinetics with tetrafluoroethylene under high-pressure conditions?

At 10,000–15,000 atm and γ-ray initiation, copolymerization rates peak when tetrafluoroethylene exceeds 90 mol%. Reactivity ratios favor the pentene monomer, leading to high molecular weight polymers. Post-irradiation polymerization persists due to trapped radicals. Viscosity increases by 10⁵ in this pressure range, requiring rheometry for kinetic analysis .

Q. How is the compound’s environmental persistence evaluated, and what are its GWP implications?

The atmospheric lifetime (7 days) is determined via OH-radical reaction kinetics. GWP is calculated over 50-, 100-, and 500-year horizons using radiative efficiency and lifetime data. Comparative studies with perfluorocarbons (e.g., CF₄) contextualize its climate impact .

Q. What methodologies are used in safety assessments for food-contact applications?

The European Food Safety Authority (EFSA) evaluates migration limits (e.g., 0.004 ppb monomer residue) and toxicity via:

Q. How do branched fluorinated structures enhance surface activity compared to linear analogues?

Branched derivatives (e.g., 4-(heptafluoropentyl)-benzene lithium phosphonate) reduce water’s surface tension to 19.2 mN m⁻¹, outperforming linear surfactants. Experimental design involves synthesizing linear/branched isomers and comparing critical micelle concentration (CMC) via pendant drop tensiometry .

Q. What analytical strategies resolve contradictions in degradation product identification?

Conflicting data on photodissociation products (e.g., perfluorinated aldehydes vs. acids) are addressed via:

- TD-DFT calculations : Predict UV-Vis spectra of intermediates.

- GC-MS with derivatization : Traps volatile products as stable esters.

- Ion chromatography : Quantifies inorganic fluoride ions .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.